molecular formula C20H19N5O6S B2500388 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-20-0

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Numéro de catalogue B2500388
Numéro CAS: 868228-20-0
Poids moléculaire: 457.46
Clé InChI: QXTOGNINDZMGBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" is a complex molecule that may be related to a class of compounds designed for their potential therapeutic applications, particularly in the context of prodrugs and cytotoxic agents for cancer treatment. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, synthesis, and molecular structures.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a related compound, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, involves the reaction of an aziridinyl dinitrobenzamide with oxygen to yield the nitroso compound and hydrogen peroxide, followed by reduction with biological reducing agents . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods may provide a framework for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography and density functional theory (DFT). For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and the optimized geometric bond lengths and bond angles were compared with DFT values . Such analyses are crucial for understanding the electronic properties and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by their reduction potentials and the presence of functional groups capable of undergoing specific reactions. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide is influenced by the presence of nitro groups, which can be enzymatically reduced to amine or hydroxylamine derivatives . Similarly, the compound may undergo specific chemical reactions based on its functional groups, such as the nitrobenzyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are important for their biological activity. For instance, the stability of the hydroxylamine derivatives of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide is a key factor in their cytotoxicity . The interplay of molecular, molecular-electronic, and supramolecular structures can also affect the properties of compounds like N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives . These aspects would be relevant for the analysis of the physical and chemical properties of the compound .

Applications De Recherche Scientifique

Reductive Chemistry and Hypoxia-selective Cytotoxicity

Research on compounds structurally related to N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide reveals their potential as hypoxia-selective cytotoxins. These compounds, through bioreductive activation, exhibit selective toxicity towards hypoxic tumor cells. This process involves enzymatic reduction of nitro groups under low oxygen conditions, leading to the formation of cytotoxic intermediates capable of damaging cancer cells preferentially in hypoxic environments. Studies on these mechanisms help in understanding and enhancing the drug's efficacy in targeting hypoxic tumor areas, minimizing damage to healthy, oxygenated tissues (Palmer et al., 1995).

Bioactivation and DNA Crosslinking

Further investigation into the bioactivation of related compounds underlines the transformation of these prodrugs into active metabolites capable of inducing DNA-DNA interstrand crosslinking, a lethal form of DNA damage for cancer cells. This activation process is mediated by specific enzymes, highlighting the importance of understanding enzyme-substrate interactions for optimizing therapeutic strategies. Such insights contribute to the development of more effective cancer treatments by enabling targeted activation within tumors, thereby reducing systemic toxicity (Knox et al., 1991).

Synthesis and Structural Optimization

Research on the synthesis of regioisomers and analogs of compounds similar to N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide provides insights into structural features that influence hypoxic cell cytotoxicity. These studies focus on optimizing the therapeutic window of such compounds by balancing cytotoxic potency against hypoxic cancer cells with reduced toxicity towards normal, oxygenated cells. Structural modifications aim to enhance the drug's selectivity and efficacy as part of a broader strategy to improve cancer treatment outcomes (Palmer et al., 1996).

Orientations Futures

The future directions would depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, future research might focus on optimizing its synthesis, improving its efficacy, studying its mechanism of action, etc .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves the condensation of 4-nitrobenzyl mercaptan with 5,6-dimethoxy-2,4-diaminopyrimidine, followed by acylation with 3,4-dimethoxybenzoyl chloride and reduction of the nitro group to an amino group.", "Starting Materials": [ "4-nitrobenzyl mercaptan", "5,6-dimethoxy-2,4-diaminopyrimidine", "3,4-dimethoxybenzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzyl mercaptan with 5,6-dimethoxy-2,4-diaminopyrimidine in the presence of hydrochloric acid to form N-(4-nitrobenzyl)thio-5,6-dimethoxy-2,4-diaminopyrimidine", "Step 2: Acylation of N-(4-nitrobenzyl)thio-5,6-dimethoxy-2,4-diaminopyrimidine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine to form N-(4-nitrobenzyl)thio-6-oxo-5,6-dihydropyrimidine-4-carboxamide-3,4-dimethoxybenzoate", "Step 3: Reduction of the nitro group in N-(4-nitrobenzyl)thio-6-oxo-5,6-dihydropyrimidine-4-carboxamide-3,4-dimethoxybenzoate with sodium borohydride in the presence of methanol to form N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate", "Step 4: Hydrolysis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate with sodium hydroxide to form N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide", "Step 5: Extraction of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide with ethyl acetate and purification by recrystallization from methanol and water" ] }

Numéro CAS

868228-20-0

Nom du produit

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Formule moléculaire

C20H19N5O6S

Poids moléculaire

457.46

Nom IUPAC

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27)

Clé InChI

QXTOGNINDZMGBE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.